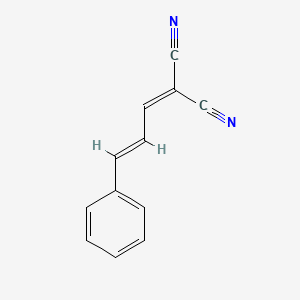
Cinnamylidenemalononitrile
説明
Cinnamylidenemalononitrile is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is related to cinnamic acid derivatives, which are known for their antifungal, antimicrobial, antioxidant, and anticancer properties . The structure of cinnamylidenemalononitrile allows for various chemical reactions and modifications, making it a versatile molecule for synthesis and application in different fields.
Synthesis Analysis
The synthesis of cinnamylidenemalononitrile and related compounds has been achieved through various methods. One such method is the Knoevenagel condensation of aromatic aldehydes with malononitrile, using DABCO as a catalyst, which provides excellent yields and short reaction times without the need for further purification . Another method involves the quick synthesis of trans-cinnamyl nitrile using benzaldehyde, acetonitrile, and potassium hydroxide, followed by hydrolysis and distillation to obtain the product .
Molecular Structure Analysis
The molecular structure of cinnamylidenemalononitrile has been determined through crystallographic studies. The compound forms catemer chains along the c-glide plane in its crystal structure . This arrangement is significant as it influences the reactivity of the molecule, particularly in photoinduced reactions such as the 2+2 dimerization process.
Chemical Reactions Analysis
Cinnamylidenemalononitrile undergoes various chemical reactions, including photoinduced 2+2 cycloaddition, which leads to the destruction of the crystal structure and the formation of photoproducts . Additionally, the reaction with sodium methoxide results in the formation of adducts, which can isomerize from the α,β to the α,δ form, as demonstrated by IR spectra and ab initio force field calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of cinnamylidenemalononitrile are influenced by its molecular structure and the nature of its substituents. The compound's reactivity, particularly in the formation of adducts and its isomerization behavior, is a result of its structural features . The stereoselective hydrocoupling of related cinnamic acid esters by electroreduction is another example of the compound's chemical behavior, which can be used in asymmetric synthesis .
科学的研究の応用
Chemical Reactions and Isomerization
Cinnamylidenemalononitrile has been studied for its chemical reactions and isomerization processes. Binev, Binev, and Juchnovski (2000) explored the reaction of cinnamylidenemalononitrile with sodium methoxide, focusing on the formation and isomerization of adducts. This research provides insights into the kinetic control and stability of its isomers, essential for understanding its chemical behavior in various applications (Binev, Binev, & Juchnovski, 2000).
Antimycobacterial Activity
Sawicki et al. (2018) investigated the antimycobacterial activity of cinnamaldehyde, a constituent of cinnamylidenemalononitrile, against Mycobacterium tuberculosis. The study found that cinnamaldehyde exhibits comparable activity to ethambutol, a first-line anti-TB antibiotic, suggesting its potential use in treating tuberculosis (Sawicki et al., 2018).
Anticancer Properties
Several studies have explored the anticancer properties of compounds related to cinnamylidenemalononitrile. For instance, Reddy et al. (2015) studied cinnamyl sulfonamide hydroxamate derivatives for their effectiveness against colon adenocarcinoma. The findings indicate potent anti-cancer activity through HDAC enzyme inhibition and the activation of the intrinsic mitochondrial apoptotic pathway (Reddy et al., 2015). Guzman (2014) reviewed the antimicrobial activity of natural cinnamic acids and related derivatives, highlighting their significant growth inhibition against bacterial and fungal species (Guzman, 2014).
Cardiovascular Health
Song et al. (2013) researched the protective effects of cinnamic acid and cinnamic aldehyde on isoproterenol-induced acute myocardial ischemia in rats. Their results suggest cardioprotective properties attributable to anti-oxidative and anti-inflammatory effects (Song et al., 2013).
Interaction with Biological Membranes
Machaidze, Ziegler, and Seelig (2002) studied the specific binding of cinnamycin, a compound related to cinnamylidenemalononitrile, to phosphatidylethanolamine, providing insights into its interaction with biological membranes. This research is significant for understanding the biochemical interactions of cinnamylidenemalononitrile derivatives in cellular environments (Machaidze, Ziegler, & Seelig, 2002).
Safety And Hazards
特性
IUPAC Name |
2-[(E)-3-phenylprop-2-enylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-12(10-14)8-4-7-11-5-2-1-3-6-11/h1-8H/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOCYDLOAKZPQE-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10417827 | |
| Record name | ST50996831 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10417827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamylidenemalononitrile | |
CAS RN |
5439-39-4 | |
| Record name | NSC15107 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50996831 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10417827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



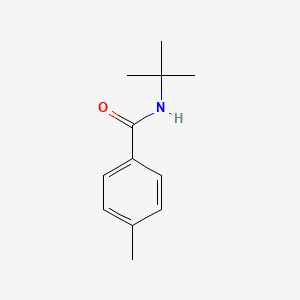

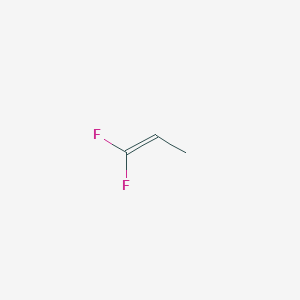
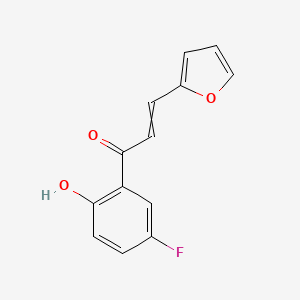

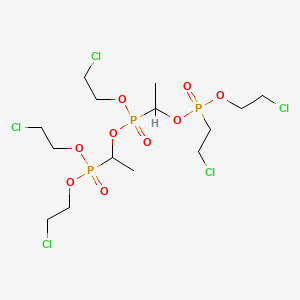
![2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol](/img/structure/B3031526.png)






